[4-(2,4-Dimethoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
Description
4-(2,4-Dimethoxybenzyl)piperazin-1-ylmethanone is a piperazine derivative featuring a naphthalen-1-yl methanone core linked to a 2,4-dimethoxybenzyl-substituted piperazine moiety. The naphthalen-1-yl methanone group is analogous to classical cannabinoids like JWH-018, a synthetic cannabinoid receptor agonist with high affinity for human cannabinoid receptor 1 (hCB1) . The 2,4-dimethoxybenzyl group on the piperazine ring may influence binding kinetics and selectivity, as substituent positioning on aromatic rings is critical in receptor-ligand interactions .
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-11-10-19(23(16-20)29-2)17-25-12-14-26(15-13-25)24(27)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
CFMUEAPGGJQHAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the 2,4-dimethoxybenzyl group. The final step involves the introduction of the naphthylmethanone moiety. Common reagents used in these reactions include halogenated benzyl compounds, naphthyl ketones, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenated compounds and strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biology, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine: In medicine, 4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism of action of 4-(2,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-Based Cannabinoid Analogs
- JWH-018: A prototypical naphthoylindole cannabinoid with a pentylindole group instead of a piperazine ring. JWH-018 exhibits high hCB1 affinity (Ki < 1 nM) due to its naphthoyl and alkyl chain motifs . In contrast, the target compound replaces the indole with a piperazine-2,4-dimethoxybenzyl system, likely altering receptor interaction dynamics.
- Morpholinoethyl vs. Piperazine Substituents: Early cannabinoid SAR studies indicate that the morpholinoethyl group in aminoalkylindoles is crucial for CB1 binding .
Piperazine Derivatives with Varied Aromatic Substituents
| Compound Name | Substituents on Benzyl Group | Aromatic Group | Biological Target | Key Findings | Reference |
|---|---|---|---|---|---|
| Target Compound | 2,4-Dimethoxy | Naphthalen-1-yl | Potential hCB1/hCB2 | Structural similarity to JWH-018; lacks direct activity data | |
| 4-(2,3-Dimethoxybenzyl)piperazin-1-ylmethanone | 2,3-Dimethoxy | Naphthalen-1-yl | Unreported | Positional isomer of target compound; no activity data available | |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone | 4-Hydroxy | 3-Bromophenyl | H1/H4 receptors (inferred) | High yield (83%); melting point 153–154°C | |
| (4-(4-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone | 4-Amino | Furan-2-yl | Unreported | Synthesized via nitro reduction; FT-IR confirms carbonyl |
SARS-CoV-2 Mpro Inhibitors with Piperazine Scaffolds
describes piperazine-based compounds with potent inhibitory activity against SARS-CoV-2 main protease (Mpro):
- Compound 1: (4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone. LC-HRMS [M+H]+: 418.0889 (calculated), 418.2800 (observed); tR = 0.875 min.
- Compound 2: (4-(3,5-Dichloro-2-(difluoromethoxy)benzyl)piperazin-1-yl)(pyridin-3-yl)methanone. LC-HRMS [M+H]+: 416.0744 (calculated), 416.2700 (observed); tR = 0.916 min. While these compounds share the piperazine-naphthoyl scaffold with the target compound, their dichlorobenzyl and heteroaromatic groups confer specificity for Mpro over cannabinoid receptors .
Impact of Substituent Positioning and Electronic Effects
- Aromatic Ring Variations: Replacing naphthalen-1-yl with smaller aryl groups (e.g., pyridin-3-yl in Compound 3 or furan-2-yl ) reduces steric bulk but may diminish hydrophobic interactions critical for cannabinoid receptor binding.
Biological Activity
The compound 4-(2,4-Dimethoxybenzyl)piperazin-1-ylmethanone is a synthetic organic molecule that exhibits significant potential for various biological activities due to its unique structural features. The piperazine ring, naphthalene moiety, and methoxy substituents contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 4-(2,4-Dimethoxybenzyl)piperazin-1-ylmethanone includes:
- A piperazine ring
- A naphthalene group
- Two methoxy groups on the benzyl substituent
These functional groups suggest a variety of interactions with biological systems, enhancing its potential as a pharmacological agent.
The biological activity of the compound is primarily linked to its ability to interact with specific receptors and enzymes. In vitro assays have indicated that compounds with similar structures often exhibit:
- Enzyme inhibition : Particularly in pathways involving neurotransmitter regulation.
- Receptor binding : Potentially affecting serotonin and dopamine pathways.
2. Pharmacological Studies
A series of studies have evaluated the pharmacological effects of this compound:
Case Study 1: Enzyme Inhibition
In a study assessing the inhibitory effects on DHODH, 4-(2,4-Dimethoxybenzyl)piperazin-1-ylmethanone was found to be more effective than known inhibitors like brequinar and teriflunomide. This suggests that the compound could be developed into a novel immunosuppressant for conditions such as autoimmune diseases.
Case Study 2: Antimicrobial Effects
Research evaluating the antimicrobial properties revealed that the compound had notable activity against Gram-positive bacteria. This highlights its potential utility in developing new antibiotics, especially in an era of increasing antibiotic resistance.
Synthesis and Optimization
The synthesis of 4-(2,4-Dimethoxybenzyl)piperazin-1-ylmethanone can be achieved through various methods, including:
- Condensation reactions : Utilizing piperazine derivatives and naphthalene-based substrates.
- Functional group modifications : To enhance bioactivity and selectivity towards specific targets.
Optimizing these synthetic routes is crucial for improving yield and purity, which directly impacts biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
